molecular formula C7H13NO2S B2902225 (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1864012-28-1

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide

Cat. No. B2902225
CAS RN: 1864012-28-1
M. Wt: 175.25
InChI Key: JACBAHDRSTWZNH-JEAXJGTLSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, has been reported. This process involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . The key factors identified for this cascade reaction include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter .

Mechanism of Action

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide acts as a competitive antagonist of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. When GABA binds to the receptor, it opens the channel, allowing chloride ions to flow into the neuron and hyperpolarizing the cell. This inhibits the firing of action potentials and reduces neuronal activity. This compound binds to the same site on the receptor as GABA but does not activate the channel. Instead, it blocks the binding of GABA, preventing its inhibitory effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. In the brain, it increases neuronal excitability by blocking the inhibitory effects of GABA. This can lead to seizures and other neurological disorders. This compound has also been shown to have effects on the cardiovascular system, causing vasoconstriction and increasing blood pressure.

Advantages and Limitations for Lab Experiments

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide is a useful tool for studying the GABA-A receptor and its role in various physiological processes. Its ability to block the inhibitory effects of GABA allows researchers to investigate the effects of GABA on neuronal activity. However, this compound has limitations in that it is a non-specific antagonist and can also bind to other receptors in the brain. This can lead to off-target effects and limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide. One area of interest is the development of more specific GABA-A receptor antagonists that can selectively target different subtypes of the receptor. Another area of research is the investigation of the role of GABA in various neurological disorders, such as epilepsy and anxiety. Additionally, this compound could be used in combination with other drugs to investigate their interactions and potential therapeutic effects.

Synthesis Methods

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide can be synthesized through a multistep process starting from cyclopentadiene. The first step involves the reaction of cyclopentadiene with sulfuric acid to form 1,4-cyclopentadiene sulfonic acid. This is followed by a Diels-Alder reaction with maleic anhydride to yield the bicyclic compound. The final step involves the addition of ammonia to the sulfonic acid group to form this compound.

Scientific Research Applications

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide is primarily used in scientific research to study the GABA-A receptor. It is commonly used as a tool to block the inhibitory effects of GABA on neurons, allowing researchers to investigate the role of GABA in various physiological processes. This compound has been used in studies of epilepsy, anxiety, memory, and addiction.

properties

IUPAC Name

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,8,9,10)/t5-,6+,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACBAHDRSTWZNH-JEAXJGTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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